An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. This molecule incorporates three key structural motifs—a nitroaromatic system, a pyrazole ring, and a strained oxetane ring—each contributing to a unique and complex fragmentation landscape. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel heterocyclic compounds. By dissecting the fragmentation mechanisms of each component and their interplay, this guide offers a predictive framework for identifying this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and supported by authoritative references.
Introduction: Structural and Chemical Context
4-nitro-1-(oxetan-3-yl)-1H-pyrazole is a unique heterocyclic compound featuring a five-membered aromatic pyrazole ring, a nitro group at the 4-position, and an oxetane ring N-substituted at the 3-position. The energetic instability of the molecular ion formed under electron ionization (EI) conditions leads to a series of fragmentation events that serve as a molecular fingerprint.[1] Understanding these pathways is critical for unambiguous structural confirmation.
The fragmentation is primarily dictated by the following features:
-
The Nitroaromatic Pyrazole Core: The nitro group is a strong electron-withdrawing group that significantly influences the electronic structure of the pyrazole ring. Nitroaromatic compounds are known for characteristic losses of nitrogen oxides.[2][3]
-
The N-Substituted Pyrazole Ring: The pyrazole ring itself is prone to ring cleavage, often involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN).[4][5]
-
The Strained Oxetane Ring: The four-membered oxetane ring is strained and can undergo characteristic ring-opening and fragmentation, often initiated by cleavage adjacent to the oxygen atom (α-cleavage) or through transannular cleavage.[6][7]
This guide will systematically explore the fragmentation pathways originating from each of these structural elements.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon electron ionization, the 4-nitro-1-(oxetan-3-yl)-1H-pyrazole molecule (Molecular Weight: 184.15 g/mol ) will form a molecular ion ([M]•+) at an m/z of 184. This odd-electron ion is energetically unstable and will undergo a cascade of fragmentation reactions to produce more stable even-electron and odd-electron fragment ions.[8][9]
The primary fragmentation pathways are anticipated to involve:
-
Cleavage of the nitro group.
-
Fragmentation of the oxetane ring.
-
Cleavage of the bond between the pyrazole and oxetane rings.
-
Subsequent fragmentation of the pyrazole ring.
Fragmentation Initiated by the Nitro Group
The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of small, neutral radical species.[10] For the molecular ion of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, two primary losses are expected:
-
Loss of Nitrogen Dioxide (NO₂•): A common pathway for nitroaromatics is the homolytic cleavage of the C-N bond, resulting in the expulsion of a nitrogen dioxide radical (•NO₂, 46 u). This leads to the formation of an even-electron cation at m/z 138 .
-
[M]•+ (m/z 184) → [M - NO₂]⁺ (m/z 138) + NO₂•
-
-
Loss of Nitric Oxide (NO•): Another characteristic fragmentation is the loss of a nitric oxide radical (•NO, 30 u), which often involves a rearrangement. This would produce an odd-electron fragment ion at m/z 154 .
-
[M]•+ (m/z 184) → [M - NO]•+ (m/z 154) + NO•
-
The relative abundance of these fragments will depend on the stability of the resulting ions. The loss of NO₂ is often a very prominent peak in the mass spectra of nitroaromatic compounds.[3]
Fragmentation of the Oxetane Ring
The strained oxetane ring is susceptible to fragmentation, which can occur either before or after the loss of the nitro group. The primary mechanisms for cyclic ether fragmentation are α-cleavage and inductive cleavage.[6]
-
Loss of Formaldehyde (CH₂O): A plausible pathway involves the cleavage of the oxetane ring to eliminate a neutral molecule of formaldehyde (CH₂O, 30 u). This would lead to a fragment at m/z 154 .
-
[M]•+ (m/z 184) → [C₅H₄N₃O]•+ (m/z 154) + CH₂O
-
-
Loss of Ethylene (C₂H₄): Transannular cleavage of the oxetane ring can lead to the expulsion of an ethylene molecule (C₂H₄, 28 u), resulting in a fragment ion at m/z 156 .[6]
-
[M]•+ (m/z 184) → [C₄H₄N₃O₂]•+ (m/z 156) + C₂H₄
-
Cleavage of the Pyrazole-Oxetane Bond
The bond connecting the pyrazole nitrogen and the oxetane carbon is a point of potential cleavage. This can result in the formation of ions corresponding to each of the two ring systems.
-
Formation of the 4-nitropyrazole radical cation: Cleavage of the N-C bond can generate the 4-nitropyrazole radical cation at m/z 113 . The corresponding neutral fragment would be oxetene (C₃H₄O).
-
[M]•+ (m/z 184) → [C₃H₃N₃O₂]•+ (m/z 113) + C₃H₄O
-
-
Formation of the oxetan-3-yl cation: Alternatively, charge retention on the oxetane fragment would produce the oxetan-3-yl cation at m/z 57 .
-
[M]•+ (m/z 184) → [C₃H₅O]⁺ (m/z 57) + C₃H₂N₃O₂•
-
Secondary Fragmentation Pathways
The primary fragment ions will undergo further fragmentation, leading to a series of smaller ions that are also characteristic of the molecule's structure.
-
Fragmentation of the [M - NO₂]⁺ ion (m/z 138): This ion, corresponding to 1-(oxetan-3-yl)-1H-pyrazole, can undergo cleavage of the oxetane ring. For instance, the loss of ethylene (28 u) would yield a fragment at m/z 110 .
-
Fragmentation of the 4-nitropyrazole ion (m/z 113): This ion can exhibit the characteristic fragmentation of nitropyrazoles, including the loss of NO• (30 u) to give an ion at m/z 83 , or the loss of NO₂• (46 u) to yield an ion at m/z 67 .[5][11] The pyrazole ring itself may then fragment by losing HCN (27 u).
Summary of Predicted Key Fragments
The following table summarizes the most probable key fragments for 4-nitro-1-(oxetan-3-yl)-1H-pyrazole and their proposed origins.
| m/z | Proposed Identity | Origin |
| 184 | [M]•+ | Molecular Ion |
| 156 | [M - C₂H₄]•+ | Loss of ethylene from oxetane |
| 154 | [M - NO]•+ or [M - CH₂O]•+ | Loss of NO from nitro group or formaldehyde from oxetane |
| 138 | [M - NO₂]⁺ | Loss of NO₂ from nitro group |
| 113 | [4-nitro-1H-pyrazole]•+ | Cleavage of N-C bond between rings |
| 83 | [C₃H₃N₂O]⁺ | Loss of NO from m/z 113 |
| 67 | [C₃H₃N₂]⁺ | Loss of NO₂ from m/z 113 |
| 57 | [Oxetan-3-yl]⁺ | Cleavage of N-C bond between rings |
Hypothetical Experimental Protocol: GC-MS Analysis
To acquire the mass spectrum of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, a standard gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization would be appropriate.
Protocol Steps:
-
Sample Preparation: Dissolve 1-2 mg of the analyte in a high-purity volatile solvent, such as ethyl acetate or dichloromethane, to a final concentration of approximately 100 µg/mL.[3]
-
GC Separation:
-
Instrument: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Detection:
-
Instrument: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary predicted fragmentation pathways for 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.
Caption: Predicted EI fragmentation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.
Conclusion
The mass spectrometry fragmentation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole is predicted to be a complex process governed by the characteristic behaviors of its nitroaromatic, pyrazole, and oxetane moieties. The most diagnostic fragments are expected to arise from the initial loss of nitrogen oxides (NO₂ or NO) and the cleavage of the oxetane ring or its bond to the pyrazole ring. By understanding these fundamental fragmentation pathways, researchers can effectively use mass spectrometry to identify and characterize this molecule in complex mixtures and to elucidate the structures of related novel compounds. The predictive framework laid out in this guide provides a robust starting point for spectral interpretation in the absence of a reference spectrum.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Heterocyclic Communications. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
-
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. NSF PAR. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Chemical Space Exploration of Oxetanes. PMC - NIH. Available at: [Link]
-
4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376. PubChem - NIH. Available at: [Link]
-
1H-Pyrazole, 4-nitro-. NIST WebBook. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
-
Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. Available at: [Link]
-
An Unusual Fragmentation of Oxetane-Embedded Tetracyclic Ketal Systems. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
